Fenoldopam, (R)-

説明

Origin and Rationale for Research on (R)-Fenoldopam

Fenoldopam (B1199677), initially designated SK&F 82526, was first synthesized in 1980 by a team at the Smith Kline & French laboratories. nih.gov The primary rationale for its development was to create a potent and selective peripheral dopamine (B1211576) D1 receptor agonist. oup.comnih.gov Researchers sought a compound that could induce vasodilation in specific arterial beds, such as the renal and mesenteric arteries, to effectively lower blood pressure in severe hypertensive situations. oup.comnih.gov

The high density of dopamine D1 receptors within the renal parenchyma also spurred investigation into Fenoldopam's potential for providing reno-protective effects by enhancing renal blood flow. nih.govnih.gov While initial development for an oral formulation was halted due to poor bioavailability, the intravenous formulation demonstrated a promising pharmacological profile, characterized by a rapid onset and short duration of action. oup.comwikipedia.org This made it a valuable candidate for the management of hypertensive crises in controlled, in-hospital settings. nih.gov

Distinction and Significance of the (R)-Isomer in Dopaminergic Ligand Design

Fenoldopam is synthesized and administered as a racemic mixture, meaning it contains equal amounts of two enantiomers: (R)-Fenoldopam and (S)-Fenoldopam. nih.govdrugbank.com However, the pharmacological activity is not distributed equally between these stereoisomers. The majority of the desired biological effect—selective agonism at the D1 receptor—resides almost exclusively in the (R)-enantiomer. drugbank.commedchemexpress.cn

Research has demonstrated that the (R)-isomer possesses a significantly higher affinity for D1-like receptors, being approximately 250 times more potent than the (S)-isomer. drugbank.comnih.gov This stereoselectivity is a critical aspect of its molecular pharmacology, underscoring the principle that the three-dimensional arrangement of a molecule is paramount for its interaction with a biological target. The precise spatial orientation of the functional groups on the (R)-Fenoldopam molecule allows for optimal binding to the D1 receptor's active site. Furthermore, the metabolism of fenoldopam is stereoselective, with the two isomers following different metabolic pathways and rates. nih.govfda.gov The distinction between the enantiomers of Fenoldopam serves as a clear example of the importance of stereochemistry in dopaminergic ligand design, where one isomer can be highly active while the other is virtually inert or possesses a different pharmacological profile.

| Property | (R)-Fenoldopam | (S)-Fenoldopam |

| Primary Activity | Biologically active enantiomer | Largely inactive |

| D1 Receptor Affinity | High (approx. 250x greater) | Low |

| Clearance | 3.4 L/min | 1.9 L/min |

| Elimination Half-Life | ~6.3 minutes | ~6.1 minutes |

This table summarizes the key distinctions between the (R) and (S) enantiomers of Fenoldopam based on available pharmacokinetic data. drugbank.comfda.gov

Overview of (R)-Fenoldopam's Role as a Selective Dopamine D1-like Receptor Agonist

(R)-Fenoldopam functions as a potent and selective partial agonist for the dopamine D1-like receptor family, which includes the D1 and D5 receptor subtypes. wikipedia.orgproquest.com Its selectivity is a key feature; it exhibits no significant affinity for D2-like receptors, alpha-1 (α1) or beta (β)-adrenergic receptors, serotonin (B10506) (5HT1, 5HT2) receptors, or muscarinic receptors. drugbank.comnih.gov It does, however, bind with moderate affinity to alpha-2 (α2)-adrenoceptors, where it may exert some antagonist activity. drugbank.commedchemexpress.cn

The mechanism of action is initiated upon the binding of (R)-Fenoldopam to postsynaptic D1 receptors located in the smooth muscle of various arterial beds. oup.comwikipedia.org This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to intracellular cyclic AMP (cAMP). patsnap.comyoutube.com The subsequent increase in cAMP levels leads to the relaxation of vascular smooth muscle, resulting in vasodilation. wikipedia.orgyoutube.com This effect is particularly pronounced in the renal, mesenteric, coronary, and cerebral arteries, leading to a reduction in systemic vascular resistance and a decrease in blood pressure. patsnap.comresearchgate.net In the kidney, this D1 receptor-mediated action also promotes increased renal blood flow, diuresis, and natriuresis. nih.govnih.gov

| Receptor Target | Binding Affinity/Action of (R)-Fenoldopam |

| Dopamine D1-like (D1, D5) | Selective Partial Agonist |

| Dopamine D2-like (D2, D3, D4) | No Significant Affinity |

| Alpha-1 Adrenoceptor (α1) | No Significant Affinity |

| Alpha-2 Adrenoceptor (α2) | Moderate Affinity (Antagonist Activity) |

| Beta Adrenoceptors (β) | No Significant Affinity |

| Serotonin Receptors (5HT1, 5HT2) | No Significant Affinity |

This table outlines the receptor binding profile of (R)-Fenoldopam, highlighting its selectivity for the D1-like dopamine receptor. drugbank.commedchemexpress.cnnih.gov

Historical Context of Benzazepine Derivatives in Pharmacological Research

The 1-phenylbenzazepine chemical scaffold, to which Fenoldopam belongs, is a well-established and important template in the field of pharmacology for the discovery of ligands targeting dopamine receptors, particularly the D1-like subtype. proquest.com Over several decades, research into this class of compounds has yielded a variety of molecules with a range of functional activities, including full agonists, partial agonists, and antagonists. proquest.com

Structure

3D Structure

特性

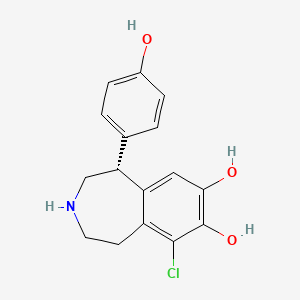

IUPAC Name |

(5R)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVURRHSHRRELCG-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85145-24-0 | |

| Record name | Fenoldopam, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENOLDOPAM, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9ESM282DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of R Fenoldopam

Detailed Analysis of Dopamine (B1211576) D1-like Receptor Agonism

The primary mechanism of action of (R)-Fenoldopam is its function as a selective agonist for the D1-like family of dopamine receptors, which includes the D1 and D5 receptor subtypes (D1R and D5R). smpdb.cadrugbank.com This interaction is highly specific and stereoselective, forming the basis of its physiological effects.

Stereoselective Binding Affinity of (R)-Fenoldopam for D1-like Receptors (D1R, D5R)

Fenoldopam (B1199677) is administered as a racemic mixture, but the pharmacological activity is almost exclusively attributed to the (R)-enantiomer. drugbank.comnih.gov Research has demonstrated that (R)-Fenoldopam has a significantly higher binding affinity for D1-like receptors compared to its (S)-isomer. This stereoselectivity is profound, with the (R)-isomer exhibiting an approximate 250-fold greater affinity for D1-like receptors than the (S)-isomer. drugbank.comnih.gov This high affinity ensures that the (R)-enantiomer is the primary driver of the drug's effects at these receptor sites. While both D1R and D5R are targeted, some studies suggest a higher affinity of dopamine itself for the D5R compared to the D1R. smpdb.ca

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity |

| (R)-Fenoldopam | D1-like (D1R, D5R) | High | ~250-fold higher than (S)-Fenoldopam drugbank.comnih.gov |

| (S)-Fenoldopam | D1-like (D1R, D5R) | Low | |

| Dopamine | D1R | 2340 nM drugbank.com | |

| Dopamine | D5R | 228 nM drugbank.com | 10-fold higher for D5R vs D1R smpdb.ca |

This table presents a summary of the binding affinities. Note that specific Ki values for (R)-Fenoldopam can vary between studies.

G-Protein Coupled Receptor Activation and Downstream Signaling Cascades

Upon binding to D1-like receptors, which are G-protein coupled receptors (GPCRs), (R)-Fenoldopam initiates a cascade of intracellular events. cambridge.org These receptors are coupled to the Gαs stimulatory protein, which, when activated, triggers a series of downstream signaling pathways.

The activation of the Gαs protein by the (R)-Fenoldopam-D1-like receptor complex leads to the stimulation of the enzyme adenylyl cyclase. cambridge.org Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. cambridge.org The agonistic action of fenoldopam has been shown to markedly increase the production of cAMP in cells expressing D1-like receptors. This increase in intracellular cAMP is a pivotal step in the signaling cascade responsible for the drug's vasodilatory effects.

The elevated levels of intracellular cAMP lead to the activation of Protein Kinase A (PKA). cambridge.org PKA is a cAMP-dependent protein kinase that, once activated, phosphorylates various target proteins within the cell. One of the key substrates for PKA in vascular smooth muscle cells is Myosin Light Chain Kinase (MLCK). cambridge.org PKA-mediated phosphorylation of MLCK results in its inactivation. cambridge.org Myosin Light Chain Kinase is essential for the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction. By inactivating MLCK, (R)-Fenoldopam effectively prevents this contraction, leading to the relaxation of vascular smooth muscle. cambridge.org

Interaction Profiles with Other Adrenergic and Neurotransmitter Receptors

Moderate Affinity for α2-Adrenoceptors

In addition to its potent effects on dopamine receptors, (R)-Fenoldopam binds with moderate affinity to α2-adrenoceptors. drugbank.comnih.gov The interaction with α2-adrenoceptors is weaker than its affinity for D1-like receptors and is characterized as antagonistic. It is important to note that fenoldopam has no significant affinity for D2-like dopamine receptors, α1-adrenoceptors, or β-adrenoceptors. drugbank.comnih.gov

| Receptor Subtype | Interaction Profile of (R)-Fenoldopam |

| α2-Adrenoceptors | Moderate affinity, antagonist activity drugbank.comnih.gov |

| D2-like Receptors | No significant affinity drugbank.comnih.gov |

| α1-Adrenoceptors | No significant affinity drugbank.comnih.gov |

| β-Adrenoceptors | No significant affinity drugbank.comnih.gov |

Specificity Profile: Lack of Significant Affinity for D2-like Receptors, α1 and β-Adrenoceptors, 5HT1 and 5HT2 Receptors, and Muscarinic Receptors

(R)-Fenoldopam exhibits a high degree of selectivity for the dopamine D1-like receptors (D1 and D5). nih.gov Its therapeutic actions are primarily attributed to its agonist activity at these receptors. nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.com Conversely, extensive research has demonstrated that (R)-Fenoldopam has no significant affinity for a range of other receptor types, which contributes to its specific pharmacological profile. nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.com

Specifically, (R)-Fenoldopam does not bind appreciably to D2-like dopamine receptors. nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.com This distinction is crucial as it separates its mechanism from that of other dopaminergic agents that may have mixed D1/D2 receptor activity. Furthermore, it shows a lack of significant affinity for α1 and β-adrenoceptors. nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.com While some studies indicate a moderate affinity for α2-adrenoceptors, its activity at α1 and β-adrenoceptors is negligible. nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.comtaylorfrancis.com

The selectivity of (R)-Fenoldopam also extends to the serotonin (B10506) (5HT) receptor family, with no significant interaction with either 5HT1 or 5HT2 receptors. nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.com Additionally, it does not display any noteworthy affinity for muscarinic acetylcholine (B1216132) receptors. nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.com This high receptor specificity minimizes the potential for off-target effects that could be mediated by these other receptor systems.

Table 1: Receptor Binding Affinity of (R)-Fenoldopam

| Receptor Family | Receptor Subtype | Affinity |

|---|---|---|

| Dopamine Receptors | D2-like | No significant affinity nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.com |

| Adrenoceptors | α1 | No significant affinity nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.com |

| β | No significant affinity nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.com | |

| Serotonin Receptors | 5HT1 | No significant affinity nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.com |

| 5HT2 | No significant affinity nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.com |

Modulation of Enzyme Activity (e.g., Angiotensin-Converting Enzyme)

In non-clinical investigations, the enzymatic activity of key physiological regulators has been examined in the context of fenoldopam administration. A notable finding from these studies is that fenoldopam does not exert any effect on the activity of angiotensin-converting enzyme (ACE). nih.govwikidoc.orgpfizermedicalinformation.comdrugbank.com ACE plays a critical role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. The lack of interaction with ACE indicates that the vasodilatory effects of (R)-Fenoldopam are independent of the RAAS cascade.

Table 2: Effect of (R)-Fenoldopam on Enzyme Activity

| Enzyme | Effect of (R)-Fenoldopam |

|---|

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (R)-Fenoldopam |

| Angiotensin I |

Cellular and Subcellular Pharmacodynamics of R Fenoldopam

Renal Cellular and Physiological Effects

Interaction with Na+/K+-ATPase Translocation and Activity

The Na+/K+-ATPase, a critical transmembrane protein, is fundamental for maintaining cellular ion gradients and membrane potential. Fenoldopam (B1199677) has been shown to modulate the activity of this vital pump. In renal proximal tubule (RPT) cells, fenoldopam, acting via D1-like receptors, can inhibit Na+/K+-ATPase activity. This inhibitory effect is mediated through a signaling cascade that involves the activation of adenylate cyclase, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent downstream effects. Studies in Wistar-Kyoto (WKY) rat RPT cells demonstrated that fenoldopam (10⁻⁷ mol/L) significantly reduced Na+/K+-ATPase activity by approximately 43% compared to basal levels. The co-administration of a D1-like receptor antagonist, SCH23390 (10⁻⁶ mol/L), blocked this inhibitory effect, confirming the receptor-mediated mechanism. Furthermore, fenoldopam's inhibitory action on Na+/K+-ATPase activity was found to be impaired in spontaneously hypertensive rat (SHR) RPT cells, suggesting a potential dysregulation in hypertensive states ahajournals.orgahajournals.org.

In other contexts, such as in the posterior gills of the blue crab Callinectes sapidus, fenoldopam also demonstrated an inhibitory effect on Na+-K+-ATPase activity. Infusion of fenoldopam led to a 50% decrease in Na+-K+-ATPase activity, accompanied by a twofold increase in cAMP production. This effect was also antagonized by SCH23390, reinforcing the role of D1-like receptors in this modulation nih.gov. In rat cortical collecting duct cells, fenoldopam, along with other cAMP agonists, inhibited the Na+-K+-ATPase pump by approximately 50%. This inhibition was independent of altered sodium entry and was found to be mediated by the cytochrome P450-monooxygenase pathway of the arachidonic acid cascade nih.gov.

Table 1: Effect of Fenoldopam on Na+-K+-ATPase Activity in WKY RPT Cells

| Treatment Group | Na+-K+-ATPase Activity (μmol Pi/mg protein per minute) |

| Basal | 0.42 ± 0.04 |

| Fenoldopam (10⁻⁷ mol/L) | 0.27 ± 0.08* |

| SCH23390 (10⁻⁶ mol/L) | 0.41 ± 0.07 |

| Fenoldopam + SCH23390 | 0.37 ± 0.01 |

*P < 0.05 versus other treatment groups ahajournals.orgahajournals.org.

Interactions with Intracellular Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

Fenoldopam has demonstrated a significant ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. In models of ischemia/reperfusion (I/R) injury in the rat kidney, fenoldopam treatment prevented the activation of NF-κB DNA binding activity, which is typically elevated following I/R nih.gov. Specifically, fenoldopam attenuated the expression of a large proportion of I/R-induced NF-κB signaling pathway genes. Out of 96 analyzed genes, 75 were induced by I/R, and fenoldopam treatment attenuated 72 of these induced genes, as well as 3 of the 8 suppressed genes nih.gov. In a study examining distant kidney injury following unilateral renal ischemia/reperfusion (UR-I/R), fenoldopam attenuated 76 out of 80 UR-I/R-induced NF-κB signaling molecules, indicating a broad inhibitory effect on this pro-inflammatory pathway ispub.com. Furthermore, fenoldopam has been shown to inhibit p65 NF-κB phosphorylation in the spleen, thereby attenuating systemic inflammation and the canonical NF-κB pathway by inhibiting p65RelA mdpi.com.

Table 2: Fenoldopam Modulation of NF-κB Signaling Pathway Genes in Distant Kidney

| Parameter | Count/Number |

| Total NF-κB signaling pathway genes analyzed | 96 |

| Genes induced by I/R | 75 |

| Genes suppressed by I/R | 8 |

| I/R-induced genes attenuated by fenoldopam (of 75) | 72 |

| I/R-suppressed genes attenuated by fenoldopam (of 8) | 3 |

| UR-I/R induced NF-κB signaling molecules in distant kidney | 80 |

| UR-I/R induced NF-κB signaling molecules attenuated by fenoldopam | 76 |

Apoptosis Signaling Pathway Attenuation

Fenoldopam exhibits significant anti-apoptotic properties, particularly in the context of cellular stress and injury. Studies have shown that fenoldopam can attenuate apoptosis induced by ischemia/reperfusion (I/R) injury. In a rat model of surgical ischemic acute renal failure, I/R injury significantly induced apoptosis and stimulated the expression of 73 apoptosis signal transduction genes. Fenoldopam treatment significantly reduced the associated apoptosis and attenuated all 73 I/R injury-induced genes tandfonline.comtandfonline.com. This protective effect suggests a broad inhibition of apoptotic mechanisms.

Table 3: Fenoldopam Attenuation of Apoptosis-Related Genes in Ischemia/Reperfusion (I/R) Injury

| Parameter | Number |

| Total apoptosis signal transduction genes stimulated by I/R | 73 |

| Apoptosis-related genes attenuated by fenoldopam | 73 |

In mesenchymal stem cells (MSCs) subjected to oxidative stress, fenoldopam treatment demonstrated protective effects by downregulating the pro-apoptotic protein BAX, increasing mitochondrial membrane potential, and reducing reactive oxygen species (ROS) generation, thereby decreasing apoptotic cell death nih.gov. Furthermore, fenoldopam has been implicated in stimulating apoptosis in breast cancer cells through the activation of the cGMP/protein kinase G (PKG) pathway nih.govoaepublish.com.

The extrinsic pathway of apoptosis, initiated by TNF ligands binding to their receptors, is a critical route for programmed cell death. Fenoldopam's anti-apoptotic activity has been shown to be mediated, in part, via this pathway tandfonline.comtandfonline.com. Research indicates that fenoldopam administration led to a reduced expression of genes within the TNF ligand and receptor families that are typically induced by I/R injury tandfonline.com. This suggests that fenoldopam interferes with the signaling cascade initiated by TNF ligands, thereby attenuating the activation of death receptors and the subsequent formation of death-inducing signaling complexes physiology.org.

Fenoldopam also influences the intrinsic apoptotic pathway, which is primarily regulated by the Bcl-2 protein family and involves the mitochondria physiology.orgnih.gov. Studies have reported that fenoldopam attenuates apoptosis by modulating this pathway, evidenced by the reduced expression of Bcl-2 family genes following I/R injury tandfonline.comtandfonline.com. Mechanistically, fenoldopam has been shown to downregulate BAX, a pro-apoptotic member of the Bcl-2 family, and to increase mitochondrial membrane potential nih.gov. These actions are consistent with a mechanism that preserves mitochondrial integrity, preventing the release of pro-apoptotic factors such as cytochrome c, which are key events in the intrinsic apoptotic cascade physiology.orgnih.gov.

Table 4: Fenoldopam Effects on Apoptosis Markers in MSCs under Oxidative Stress

| Marker / Pathway Component | Effect of Fenoldopam (FD) |

| BAX Expression | Downregulated |

| Mitochondrial Membrane Potential (MMP) | Increased |

| Reactive Oxygen Species (ROS) | Decreased |

Angiogenesis Signaling Pathway Modulation

Fenoldopam plays a role in modulating angiogenesis, the process of forming new blood vessels. In the context of renal ischemia/reperfusion (I/R) injury, fenoldopam treatment significantly affected angiogenesis-related gene expression in the distant kidney. While I/R injury induced 68 angiogenesis-related genes and suppressed 18 others, fenoldopam treatment attenuated 43 of the induced genes and 15 of the suppressed genes ispub.com. This indicates a broad influence on the signaling pathways that govern angiogenesis.

Dopamine (B1211576) and its agonists, including fenoldopam, have been shown to exhibit antiangiogenic properties, often through the vascular endothelial growth factor (VEGF) pathway. Fenoldopam has been noted to abrogate IGF-1-induced endothelial smooth muscle cell growth, which is critical for angiogenesis oup.com. Research suggests that dopamine agonists can inhibit tumor angiogenesis by suppressing VEGF and its receptor 2 (VEGFR 2) functions mdpi.com. This inhibition of VEGF-mediated signaling in endothelial cells can prevent key angiogenesis-related processes such as proliferation and migration mdpi.com.

Table 5: Fenoldopam Modulation of Angiogenesis-Related Genes in Distant Kidney

| Parameter | Count/Number |

| Total angiogenesis-related genes analyzed | 86 |

| Angiogenesis-related genes induced by I/R | 68 |

| Angiogenesis-related genes suppressed by I/R | 18 |

| I/R-induced angiogenesis genes attenuated by fenoldopam (of 68) | 43 |

| I/R-suppressed angiogenesis genes attenuated by fenoldopam (of 18) | 15 |

Cilia-Mediated Mechanosensing and Adenylyl Cyclase Activity

Primary cilia, known for their role in mechanosensing and signal transduction, are influenced by the actions of dopamine receptors. Research indicates that fenoldopam, by activating D1-like receptors, can modulate adenylyl cyclase activity within these ciliary structures nih.govresearchgate.netkarger.com. Specifically, fenoldopam has been shown to increase adenylyl cyclase activity and potentially upregulate adenylyl cyclase 6 (AC6), a key enzyme in primary cilia-mediated mechanotransduction nih.govresearchgate.netkarger.com. This modulation of adenylyl cyclase activity leads to changes in cyclic adenosine monophosphate (cAMP) levels, which are critical second messengers involved in various cellular processes, including the regulation of ciliary length and sensitivity to mechanical stimuli nih.govresearchgate.netkarger.com.

Subcellular Localization and Membrane Microdomains

The precise localization of receptors within the cell membrane, particularly in specialized lipid-rich microdomains known as lipid rafts, is crucial for their proper function and signaling nih.govnih.govresearchgate.netresearchgate.netencyclopedia.pub. (R)-Fenoldopam's targets, the D1 and D5 dopamine receptors (D1R and D5R), are known to partition into these distinct membrane domains.

Partitioning of D1R and D5R to Lipid Rafts and Non-Lipid Rafts

Dopamine D1 and D5 receptors are not uniformly distributed across the plasma membrane but rather segregate into both lipid raft and non-lipid raft microdomains nih.govnih.govmdpi.comphysiology.org. In human renal proximal tubule cells, both D1R and D5R have been observed to partition into lipid rafts, which are cholesterol- and sphingolipid-enriched platforms nih.govnih.govencyclopedia.pub. This localization is considered essential for their effective signaling. Studies have also indicated that while D1R and D5R are found in both lipid and non-lipid rafts, their distribution can be dynamic and influenced by various factors, including agonist stimulation nih.govphysiology.org.

Impact of Lipid Raft Disruption on Fenoldopam-Stimulated cAMP Production

Disruption of lipid rafts significantly impacts the signaling capabilities of fenoldopam. Experimental studies involving the depletion of cholesterol, a key component of lipid rafts, using agents like methyl-β-cyclodextrin (β-MCD), have demonstrated a marked reduction in fenoldopam-stimulated cAMP production nih.govmdpi.com. This suggests that functional lipid rafts are necessary for the efficient coupling of D1-like receptors to adenylyl cyclase and for the subsequent generation of cAMP nih.govnih.govmdpi.comnih.gov. The impairment in cAMP signaling upon lipid raft disruption indicates that these microdomains play a critical role in the signal transduction cascade initiated by fenoldopam.

Table 1: Impact of Lipid Raft Disruption on Fenoldopam-Stimulated cAMP Production

| Condition | Relative cAMP Production (%) | Notes |

| Control (Intact Lipid Rafts) | 100 | Basal cAMP levels in the presence of intact lipid rafts. |

| Lipid Raft Disruption | 30-50 (approx.) | Reduced cAMP levels following disruption of lipid rafts by cholesterol depletion. |

Note: The values presented are illustrative, based on the reported significant reduction in cAMP production upon lipid raft disruption.

Role of Sorting Nexin Proteins (SNX1, SNX19) in D1R/D5R Trafficking and Signaling

Sorting nexin (SNX) proteins are crucial regulators of intracellular protein trafficking, particularly for G protein-coupled receptors (GPCRs) like the dopamine receptors nih.govmdpi.comoup.comresearchgate.netresearchgate.netfrontiersin.orgnih.govpnas.orgahajournals.orgnih.govahajournals.org. Specific SNXs, notably SNX1 and SNX19, play significant roles in the trafficking and signaling of D1R and D5R.

SNX1 is known to interact with the D5 receptor (D5R) and is involved in its endocytosis and subsequent signaling nih.govmdpi.comresearchgate.netdost.gov.ph. The absence or depletion of SNX1 can lead to D5R dysfunction and impaired signaling nih.govresearchgate.net.

SNX19 has been identified as a key binding partner for the D1 receptor (D1R) nih.govahajournals.orgnih.govahajournals.orgmdpi.com. SNX19 facilitates the proper localization of D1R to lipid rafts, which is essential for its activity nih.govresearchgate.netnih.gov. Upon stimulation with fenoldopam, SNX19's residence in lipid rafts increases, promoting the colocalization of D1R with lipid raft components like caveolin-1 (B1176169) and flotillin-1, thereby mediating D1R endocytosis and signaling mdpi.comnih.gov. SNX19 silencing in human renal proximal tubule cells leads to reduced D1R expression, impaired D1R recruitment and endocytosis, and blunted cAMP production in response to fenoldopam ahajournals.orgahajournals.org. Furthermore, SNX19 is implicated in the recycling of D1R back to the plasma membrane, likely through its interaction with palmitoylation machinery and lipid rafts researchgate.netnih.gov.

Mitochondrial and Oxidative Stress Regulation

(R)-Fenoldopam has demonstrated protective effects against oxidative stress, particularly by influencing mitochondrial function.

Inhibition of Mitochondrial Reactive Oxygen Species (mito-ROS) Production

Studies have shown that (R)-fenoldopam can effectively reduce the production of mitochondrial reactive oxygen species (mito-ROS) nih.govresearchgate.netlsbu.ac.uknih.gov. In cells overexpressing the D5 receptor, fenoldopam, as a D1-like receptor agonist, decreased mito-ROS production. This effect was mimicked by cAMP analogs and blocked by cAMP antagonists, suggesting a role for cAMP signaling in this process nih.govresearchgate.netlsbu.ac.uknih.gov. Furthermore, fenoldopam's inhibition of mito-ROS production appears to be linked to the activation of autophagy, a cellular process involved in the removal of damaged organelles, including mitochondria nih.govlsbu.ac.uknih.gov. The reduction in mito-ROS production by fenoldopam highlights its potential role in mitigating oxidative damage at the mitochondrial level.

Preclinical Pharmacological Research on R Fenoldopam

In Vitro Models and Cellular Studies

Preclinical in vitro studies have elucidated the molecular mechanisms underlying (R)-Fenoldopam's actions, focusing on its interactions with dopamine (B1211576) receptors and its effects on various cell types.

(R)-Fenoldopam primarily targets dopamine D1-like receptors (D1R and D5R). Functional assays, particularly those measuring cyclic adenosine (B11128) monophosphate (cAMP) levels, have been crucial in characterizing its agonistic activity. Studies have identified fenoldopam (B1199677) as a partial agonist for TAAR1 Gs signaling, demonstrating its ability to activate this pathway, albeit with lower potency and efficacy compared to other agonists in some contexts nih.gov. In assays involving D1 receptors, fenoldopam acts as a full agonist for Gαs coupling and a partial agonist for Gαolf coupling, leading to increased cAMP accumulation in cells such as HEK293 researchgate.net. Research has also indicated that fenoldopam can increase adenylyl cyclase 5/6 (AC5/6) protein levels within lipid rafts in D1R-expressing cells, a mechanism linked to enhanced cellular signaling nih.gov.

Table 1: Receptor Binding and Functional Assay Data for Fenoldopam

| Receptor | Assay Type | Fenoldopam Effect | Key Findings/Values | References |

| D1R | cAMP assay | Agonist/Partial Agonist | Full agonist for Gαs, partial agonist for Gαolf; increased cAMP accumulation. | nih.gov, researchgate.net |

| TAAR1 | cAMP assay | Agonist (partial) | Identified as an agonist for TAAR1 Gs signaling. | nih.gov |

| D1R | cAMP assay | Agonist | Increased AC5/6 protein in lipid rafts; increased cAMP accumulation. | nih.gov |

(R)-Fenoldopam has been investigated in several cell types relevant to its physiological actions. In human renal proximal tubule (hRPT) cells, fenoldopam treatment was shown to increase the production of AC6, a protein integral to primary cilia-mediated mechanotransduction, suggesting a role in enhancing cellular mechanosensing via the cAMP pathway nih.gov. Furthermore, fenoldopam has been observed to modulate the activity and localization of NADPH oxidase (Nox) enzymes within these cells, decreasing Nox activity and altering the distribution of Nox subunits, particularly in cells from spontaneously hypertensive rats psu.edu. In human embryonic kidney (HEK) 293 cells, fenoldopam has been shown to increase the colocalization of D5 receptors with Gα12 and Gα13 proteins psu.edu. It also influences the distribution of AC5/6 protein in lipid rafts and increases cAMP accumulation in both D1R and D5R expressing HEK293 cells nih.gov. Studies on osteocyte-like cells (MLO-Y4) have indicated that fenoldopam can increase primary cilia length nih.gov. In human renal proximal tubule (HK-2) cells, fenoldopam treatment significantly upregulated the expression of the gastrin receptor (CCKBR), an effect that was blocked by specific D5R antagonists gwu.edu.

Preclinical studies have demonstrated that (R)-Fenoldopam can influence cellular proliferation and survival. In mesenchymal stem cells (MSCs), fenoldopam at concentrations of 0.5-1.0 μg/ml enhanced proliferation at 48 and 72 hours, with 3 μg/ml showing the highest cell viability at 24 hours nih.gov. Mechanistically, fenoldopam has been shown to downregulate the pro-apoptotic protein BAX, increase mitochondrial membrane potential, reduce reactive oxygen species (ROS) generation, and decrease apoptotic cell death in MSCs nih.gov. In breast cancer cell lines, fenoldopam at nanomolar concentrations strongly suppressed cell viability, induced apoptosis and necrosis, and reduced bromodeoxyuridine incorporation, particularly with treatment durations exceeding 48 hours mdpi.com. Fenoldopam mesylate has also been shown to stimulate AMP-activated protein kinase (AMPK), a signaling pathway involved in cellular energy homeostasis and survival semanticscholar.org.

Table 2: Cellular Proliferation and Survival Data for Fenoldopam

| Cell Type | Concentration | Duration | Observed Effect | References |

| Mesenchymal Stem Cells (MSCs) | 0.5-1.0 μg/ml | 48-72 h | Enhanced proliferation. | nih.gov |

| Mesenchymal Stem Cells (MSCs) | 3 μg/ml | 24 h | Highest cell viability. | nih.gov |

| Mesenchymal Stem Cells (MSCs) | Various | Various | Downregulated BAX, increased mitochondrial membrane potential, reduced ROS, decreased apoptotic death. | nih.gov |

| Breast Cancer Cell Lines (e.g., MDA-MB-231) | Nanomolar | >48 h | Strongly suppressed cell viability, increased apoptosis and necrosis, reduced bromodeoxyuridine incorporation. | mdpi.com |

| Cultured Epithelial Sheets (general) | 11 μM | Storage | Predicted 5% increase in live cells. | semanticscholar.org |

| Cultured Epithelial Sheets (general) | 6% glycerol (B35011) + 8 μM | 11 days | Predicted 37% increase in cell viability. | semanticscholar.org |

In Vivo Animal Models and Physiological Responses

The in vivo effects of (R)-Fenoldopam have been investigated in various animal models and in human clinical studies presented as preclinical data, focusing on its systemic and organ-specific hemodynamic actions and renal physiological parameters.

(R)-Fenoldopam exerts significant vasodilatory effects on both systemic and regional circulations. In various animal models and human studies, fenoldopam administration led to dose-related decreases in mean arterial pressure (MAP) and significant reductions in arterial (Ra) and venous resistance (Rv) nih.govahajournals.orgnih.gov. Concurrently, it caused an increase in heart rate (HR) and cardiac output (CO) nih.govahajournals.orgnih.gov. The drug stimulates D1 receptors in the renal, mesenteric, and coronary vascular beds, promoting vasodilation in these critical areas mdpi.com. Specifically, fenoldopam has been shown to increase renal blood flow by 30–40% at therapeutic doses and up to 75% from baseline in canine models at a dose of 0.50 μg/kg/min mdpi.comoup.com. It also leads to a significant increase in renal plasma flow (RPF), with reported increases of 42 ± 7% in dogs nih.govahajournals.org. These effects are attributed to its potent renal vasodilatory actions and a decrease in renal vascular resistance oup.com.

Table 3: Systemic and Organ-Specific Hemodynamic Effects of Fenoldopam

| Parameter | Species/Model | Dose/Concentration | Observed Effect | References |

| Mean Arterial Pressure (MAP) | Humans/Animals | Various | Dose-related decrease. | mdpi.com, nih.gov, ahajournals.org, oup.com, nih.gov |

| Heart Rate (HR) | Humans/Animals | Various | Increase (e.g., P < 0.01). | nih.gov, ahajournals.org, nih.gov |

| Arterial Resistance (Ra) | Animals | Various | Dose-dependent decrease. | nih.gov |

| Venous Resistance (Rv) | Animals | Various | Dose-dependent decrease. | nih.gov |

| Cardiac Output (CO) | Animals | Various | Dose-dependent increase. | nih.gov |

| Mean Circulatory Filling Pressure (MCFP) | Animals | Highest dose | Lowered. | nih.gov |

| Renal Blood Flow (RBF) | Humans/Animals | Therapeutic doses | Increased by 30–40%. | mdpi.com |

| Renal Blood Flow (RBF) | Dogs | 0.50 μg/kg/min | Peak increase of 75% from baseline. | oup.com |

| Renal Plasma Flow (RPF) | Humans/Animals | Various | Significant increase (P < 0.01). | nih.gov |

| Renal Plasma Flow (RPF) | Dogs | Various | Increased by 42 ± 7% (509 to 732 ml/min, p < .001). | ahajournals.org |

| Renal Vascular Resistance | Humans/Animals | Therapeutic doses | Decreased. | oup.com |

| Mesenteric Circulation | Humans/Animals | Stimulates D1 receptors | Vasodilation. | mdpi.com |

| Coronary Circulation | Humans/Animals | Stimulates D1 receptors | Vasodilation. | mdpi.com |

Table 4: Renal Physiological Parameter Data for Fenoldopam

| Parameter | Species/Model | Dose/Concentration | Observed Effect | References |

| Glomerular Filtration Rate (GFR) | Humans/Animals | Therapeutic doses | Enhanced by 15-20%. | mdpi.com |

| Glomerular Filtration Rate (GFR) | Humans/Animals | Various | Significant increase (P < 0.01). | nih.gov |

| Glomerular Filtration Rate (GFR) | Dogs | Various | Significantly increased (median 3.33 mL/min/kg vs 2.71 mL/kg/min, P = .0166). | nih.gov |

| Glomerular Filtration Rate (GFR) | Dogs | Various | Variable increases reported. | fda.gov |

| Glomerular Filtration Rate (GFR) | Humans | Infusion | Remained unchanged. | oup.com |

| Renal Plasma Flow (RPF) | Humans/Animals | Various | Significant increase (P < 0.01). | nih.gov |

| Renal Plasma Flow (RPF) | Dogs | Various | Increased by 42 ± 7% (509 to 732 ml/min, p < .001). | ahajournals.org |

| Urine Volume | Humans/Animals | Various | Marked increase (P < 0.01). | nih.gov |

| Urine Volume | Dogs | Various | Increased from 3.5±1.0 to 5.2±0.5 ml/min (p < .16). | ahajournals.org |

| Urine Sodium Excretion | Humans/Animals | Various | Marked increase (P < 0.01). | nih.gov |

| Urine Sodium Excretion | Dogs | Various | Increased from 221.7±23.1 to 571.5±67.3 μeq/min (<.003). | ahajournals.org |

| Fractional Excretion of Sodium (FeNa) | Dogs | Various | Significantly increased (mean change 0.106, P = .0148). | nih.gov |

| Urine Potassium Excretion | Humans/Animals | Various | Marked increase (P < 0.01). | nih.gov |

| Urine Chloride Excretion | Humans/Animals | Various | Marked increase (P < 0.01). | nih.gov |

| Urine Calcium Excretion | Humans/Animals | Various | Marked increase (P < 0.01). | nih.gov |

| Urine Uric Acid Excretion | Humans/Animals | Various | Marked increase (P < 0.01). | nih.gov |

| Urine Phosphate Excretion | Humans/Animals | Various | Marked increase (P < 0.01). | nih.gov |

Compound Name List:

(R)-Fenoldopam

Fenoldopam

Dopamine

A77636

Tavapadon

SCH 39166

LE-PM436

SKF R-83566

Domperidone

Models of Ischemia/Reperfusion Injury

Preclinical studies have investigated the protective effects of fenoldopam in various models of ischemia/reperfusion (I/R) injury, primarily focusing on renal tissues. In a rat model of acute ischemic nephropathy, fenoldopam demonstrated a significant attenuation of I/R-induced apoptosis nih.govtandfonline.comtandfonline.com. Research indicated that I/R injury substantially increased apoptosis in both the renal cortex and medulla, alongside the upregulation of numerous apoptosis-related genes. Treatment with fenoldopam significantly reduced apoptosis and attenuated the expression of these I/R-induced genes nih.govtandfonline.comtandfonline.com. Further investigations suggested that fenoldopam's mechanism in mitigating I/R-induced inflammation involves the inhibition of nuclear factor kappa B (NF-κB) translocation and signal transduction, thereby preventing the activation of NF-κB DNA binding activity and modulating inflammatory gene expression nih.gov.

| Effect of I/R and Fenoldopam on Renal Apoptosis in Rats |

| Condition |

| Sham Operation (Control) |

| Ischemia/Reperfusion (I/R) |

| I/R + Fenoldopam Treatment |

Studies on Bone Mechanosensitivity and Adaptation

(R)-Fenoldopam has emerged as a compound of interest for its ability to enhance bone mechanosensitivity, a critical process for maintaining skeletal health and adaptation to mechanical loads. Studies have identified the primary cilium, a cellular organelle, as a key mechanosensor in bone cells, particularly osteocytes nih.govresearchgate.netnih.gov. Fenoldopam has been shown to target these primary cilia, increasing their incidence and length, which in turn potentiates osteocyte mechanosensitivity nih.govresearchgate.netnih.gov.

In vitro experiments demonstrated that fenoldopam treatment led to a significant increase in primary cilia incidence and length in bone cells compared to control samples researchgate.net. This enhanced mechanosensing capacity in osteocytes promotes pro-osteogenic paracrine signaling to osteoblasts nih.gov. Furthermore, in vivo studies utilized fenoldopam in mouse models to investigate its effects on load-induced bone formation. Treatment with fenoldopam sensitized bones in both healthy and ovariectomized (osteoporotic) mice to mechanical stimulation, leading to improved bone adaptation nih.govnih.gov. Specifically, in ovariectomized mice, fenoldopam significantly increased load-induced bone formation, as quantified by increases in mineralizing surface, mineral apposition rate, and bone formation rate nih.gov. These findings suggest that targeting primary cilia-mediated mechanosensing with fenoldopam could be a therapeutic strategy for conditions characterized by low bone mass and osteoporosis.

| In Vitro Effects of Fenoldopam on Primary Cilia in Bone Cells |

| Parameter |

| Primary Cilia Incidence |

| Primary Cilia Length (µm) |

Pharmacokinetic Characterization in Preclinical Species

Pharmacokinetic studies in preclinical species, particularly rats, have provided insights into the absorption, distribution, metabolism, and excretion of fenoldopam. These studies are crucial for understanding its in vivo behavior and for extrapolating findings to potential human applications.

Elimination Pathways and Metabolite Identification

Fenoldopam undergoes extensive metabolism in preclinical species, primarily through Phase II conjugation pathways, rather than cytochrome P-450 (CYP450) mediated oxidation pfizermedicalinformation.comgoogle.comfda.govnih.govnih.govresearchgate.net. The principal routes of conjugation identified include methylation, glucuronidation, and sulfation, facilitated by enzymes such as catechol O-methyl transferase (COMT) google.comfda.govnih.gov. Radiolabeled studies in rats indicate that approximately 90% of the administered dose is eliminated in the urine, with about 10% excreted in the feces pfizermedicalinformation.comfda.gov. Only a small fraction, around 4-6%, is recovered as unchanged fenoldopam pfizermedicalinformation.comfda.gov.

The identified metabolites include fenoldopam-8-sulfate, 7-methoxy fenoldopam, 8-methoxy fenoldopam, and various glucuronidated products fda.govnih.govnih.gov. Animal data suggest that these metabolites are pharmacologically inactive pfizermedicalinformation.com. The parallel and independent metabolic pathways, not relying on CYP450 enzymes, suggest a lower potential for drug-drug interactions related to metabolic enzyme inhibition google.comfda.gov.

| Elimination Pathways and Metabolites of Fenoldopam in Preclinical Studies |

| Elimination Route |

| Urinary Excretion |

| Fecal Excretion |

| Metabolites Identified |

| Fenoldopam-8-sulfate |

| 7-Methoxy Fenoldopam |

| 8-Methoxy Fenoldopam |

| Glucuronidated Products |

| Unchanged Fenoldopam |

Structure Activity Relationship Sar and Rational Design of R Fenoldopam Analogs

Identification of Key Structural Motifs for D1-like Receptor Agonism

The 1-phenylbenzazepine scaffold, exemplified by fenoldopam (B1199677), has proven to be a privileged structure for targeting D1-like receptors. SAR studies have pinpointed several critical elements responsible for its affinity and efficacy.

The catechol moiety, a dihydroxyphenyl group, is recognized as crucial for maintaining D1R agonist activity mdpi.comwikipedia.orgnih.gov. This functional group is involved in key interactions within the receptor's binding pocket, including hydrogen bonding with specific serine residues (S198, S199, and potentially S202) that are essential for receptor activation wikipedia.org. While vital for agonism, the catechol group can also present challenges, such as poor central nervous system (CNS) penetration and rapid metabolism, which can limit oral bioavailability and clinical utility nih.govnih.gov. Consequently, research has also explored non-catechol analogs, with some studies suggesting that methoxy (B1213986) substitutions at the 7 and 8 positions can even lead to stronger D1R affinity than the catechol motif researchgate.net.

Modifications at various positions of the benzazepine scaffold significantly impact D1R affinity and selectivity:

C-3' Position: A methyl group at the C-3' position of the phenyl ring has been shown to be critical for enhancing D1R affinity in several analogs mdpi.comresearchgate.netnih.gov. Halogen (e.g., fluoro) and methyl substituents at this position are generally well-tolerated and can contribute to D1R/D5R activity and selectivity nih.gov.

C-4' Position: Substitutions at the C-4' position, such as hydroxy or methoxy groups, have generally not resulted in a significant boost in D1R affinity in tested analogs mdpi.comresearchgate.net.

C-7 and C-8 Positions: Variations at the C-7 and C-8 positions are important for modulating activity. While the C-8 hydroxyl group is often considered important for D1R affinity, studies suggest that amide, sulfonamide, and urea (B33335) replacements at this position may not be suitable bioisosteres cuny.edu. The C-8 position can tolerate amino and methanesulfonamide (B31651) substituents for high D1R affinity, though C-8 amides exhibit lower to moderate affinities mdpi.comresearchgate.net. A chlorine substituent at C-7 can be determinant for D1 receptor antagonistic activity researchgate.net.

N-3 Position: The benzazepine nitrogen atom (N-3) tolerates various substituents, including methyl and allyl groups, for high D1R affinity mdpi.comresearchgate.net. SAR studies indicate that an N-methyl substituent is generally preferred over an N-H or N-allyl group for stronger D1R affinity mdpi.comresearchgate.net.

Stereochemical Considerations in Ligand Design

Stereochemistry plays a pivotal role in the D1-like receptor binding and activity of benzazepine derivatives. (R)-Fenoldopam is a chiral molecule, and its biological activity is predominantly attributed to the (R)-enantiomer psu.edudrugbank.comncats.iobiorxiv.org. Studies have demonstrated that the (S)-enantiomer is largely inactive, with the (R)-enantiomer exhibiting significantly higher affinity for D1-like receptors, often by orders of magnitude (e.g., approximately 250-fold higher affinity) psu.edudrugbank.comncats.iobiorxiv.org. This stereospecificity underscores the importance of the benzylic stereocenter in the benzazepine scaffold for effective receptor interaction biorxiv.orgbiorxiv.org. Consequently, the synthesis of enantiomerically pure (R)-benzazepine derivatives is a key strategy in rational drug design for this class of compounds acs.org.

Strategies for Developing Selective D1R Ligands Versus D5R and Other Receptors

Achieving selectivity for D1R over the closely related D5 receptor, as well as other dopamine (B1211576) receptor subtypes (D2-D4) and unrelated targets, is a significant challenge in benzazepine ligand design wikipedia.orgnih.gov. While many benzazepine derivatives exhibit good selectivity for D1/D5 receptors over D2-like receptors, selectivity between D1R and D5R remains difficult to attain, with many compounds showing poor to modest selectivity mdpi.comresearchgate.netnih.gov.

Strategies to enhance selectivity include:

Substituent Modifications: Fine-tuning substituents at various positions, such as the C-3' and C-2' positions on the phenyl ring, can influence D1R versus D5R selectivity researchgate.netnih.gov. For instance, 2',6'-dichloro substitutions have shown modest D5R versus D1R selectivity, while 2'-halo substitutions can reverse this selectivity researchgate.net.

Functional Selectivity: Beyond simple binding affinity, researchers are exploring "biased agonism," where ligands selectively activate specific downstream signaling pathways (e.g., G protein coupling) while avoiding others (e.g., β-arrestin recruitment) acs.org. Some benzazepine derivatives have been identified as G protein-biased agonists at D1R, acting as antagonists for β-arrestin recruitment, which could explain discrepancies between in vitro and in vivo activities acs.org.

Development of Selective Antagonists: The development of D5R-selective antagonists, such as LE-PM436, has provided tools to dissect the distinct roles of D1R and D5R, particularly in renal function nih.govresearchgate.net.

Exploration of Novel Benzazepine Derivatives for D1-like Receptor Modulation

The benzazepine scaffold continues to be a fertile ground for the discovery of novel D1-like receptor ligands with diverse pharmacological profiles, including agonists, partial agonists, and antagonists mdpi.combiorxiv.orgwikipedia.orgcuny.edubiorxiv.orgacs.orgtaylorandfrancis.comacs.orgnih.govresearchgate.netbiorxiv.orgnih.gov. Research efforts are focused on overcoming the limitations of earlier compounds, such as poor pharmacokinetics and lack of selectivity.

Novel approaches include:

Non-Catechol Analogs: The development of non-catechol D1R agonists aims to improve CNS penetration and metabolic stability, addressing limitations associated with traditional catechol-containing ligands nih.govnih.gov.

Chiral Synthesis: Efficient asymmetric synthesis methods, such as iridium-catalyzed asymmetric hydrogenation, are employed to access enantiomerically pure benzazepines, crucial for maximizing potency and minimizing off-target effects acs.org.

Functionalized Benzazepines: Modifications like the introduction of cinnamyl groups bearing terminal amines have led to potent D1 receptor antagonists, suggesting the identification of an amine-accepting binding domain on the receptor acs.orgnih.gov.

Tethered Ligands: The creation of tethered D1R antagonists, which can be controlled by external stimuli like light, offers new possibilities for precise spatiotemporal modulation of receptor activity biorxiv.orgbiorxiv.org.

Fluorescent Ligands: The synthesis of fluorescent benzazepine derivatives, derived from known D1R antagonists like SCH-23390, provides valuable tools for visualizing and studying D1-like receptors in biological systems biorxiv.org.

Data Tables

The following tables summarize the binding affinities (Ki values) of selected benzazepine analogs at D1 and D5 receptors, illustrating key SAR trends.

Table 1: Binding Affinities of Benzazepine Analogs at D1 and D5 Receptors

| Compound ID | N-3 Substituent | C-3' Substituent | Other Key Features | D1R Affinity (Ki, nM) | D5R Affinity (Ki, nM) | D1R/D5R Selectivity (Fold) | Source |

| SKF 38393 | N-H | Phenyl | Catechol | 1.0 | 0.5 | 2 | mdpi.com |

| SKF 83822 | N-H | Phenyl | Catechol | 0.2 | 0.3 | ~0.7 | mdpi.com |

| 11a | N-H | Phenyl | Catechol | No affinity | 470 | N/A | mdpi.com |

| 14a | N-Allyl | Phenyl | Catechol | 102 | 297 | ~3 | mdpi.com |

| 15a | N-Methyl | Phenyl | Catechol | 30 | 187 | 6 | mdpi.comresearchgate.net |

| 10b | N-Methyl | Phenyl | 8-hydroxy-7-methoxy | 5.7 | N/A | N/A | researchgate.net |

Note: "N/A" indicates data not available or not applicable for the specific comparison.

Table 2: Impact of N-3 Substituents on D1R Affinity

| Compound ID | N-3 Substituent | D1R Affinity (Ki, nM) | D5R Affinity (Ki, nM) | Source |

| 11a | N-H | No affinity | 470 | mdpi.com |

| 14a | N-Allyl | 102 | 297 | mdpi.com |

| 15a | N-Methyl | 30 | 187 | mdpi.com |

These SAR data highlight that the N-methyl substituent at the N-3 position generally confers higher D1R affinity compared to N-H or N-allyl groups.

Synthetic Methodologies and Chemical Development of R Fenoldopam

Asymmetric Synthesis Approaches for (R)-Fenoldopam

Achieving enantiomeric purity is paramount for understanding the specific pharmacological activity of (R)-Fenoldopam, as its biological effects are primarily attributed to the (R)-enantiomer drugbank.com.

A notable advancement in the synthesis of chiral tetrahydro-3-benzazepine motifs, including precursors to (R)-Fenoldopam, is the application of iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates acs.orgacs.orgresearchgate.netresearchgate.netacs.org. This methodology utilizes highly efficient N,P-ligated iridium complexes to achieve high enantioselectivity and yields.

Substrates bearing both aryl and alkyl substituents at the 1-position of the cyclic ene-carbamate are converted to their corresponding hydrogenated products with excellent enantiomeric excess (ee), typically ranging from 91% to 99% ee acs.orgresearchgate.netacs.org. Isolated yields for these transformations are also high, generally between 92% and 99% acs.orgresearchgate.netacs.org. The synthetic utility of this approach has been demonstrated through gram-scale hydrogenations and its direct application in the synthesis of biologically relevant compounds such as trepipam (B1219513) and (R)-Fenoldopam acs.orgresearchgate.net. For instance, the hydrogenation of a specific methyl-substituted ene-carbamate substrate yielded the desired chiral benzazepine with 98% yield and 99% ee on a gram scale .

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-Carbamates

| Substrate Type (Example) | Yield (%) | Enantiomeric Excess (ee, %) | Catalyst Loading (mol%) | Reaction Conditions (Pressure, Time) | Reference |

| 1-Aryl-substituted | 92–99 | 91–99 | 0.5–2 | 50–100 bar H₂, 12–24 h | acs.orgresearchgate.netacs.org |

| 1-Alkyl-substituted | 92–99 | 91–99 | 0.5–2 | 50–100 bar H₂, 12–24 h | acs.orgresearchgate.netacs.org |

| Benzyl-substituted | ~99 | 99 | Not specified | Not specified | researchgate.net |

While iridium-catalyzed hydrogenation represents a significant advancement, other enantioselective strategies have been explored for accessing chiral benzazepine scaffolds. These include approaches based on chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric synthesis methods that may involve multiple steps acs.orgacs.org. Additionally, resolution of racemic mixtures using chiral resolving agents has been employed to obtain enantiomerically pure compounds biorxiv.org. For example, a racemic mixture of a key intermediate was resolved using a chiral tartaric acid derivative to yield the biologically active (R)-enantiomer with >99% ee biorxiv.org.

Racemic Synthesis Routes for Fenoldopam (B1199677) and Benzazepine Scaffolds

Prior to the development of efficient asymmetric methods, racemic syntheses were the primary means of preparing fenoldopam and related benzazepine structures. These routes often relied on established organic transformations. Common strategies include:

Intramolecular Friedel–Crafts-type alkylation : This method is frequently used to form the seven-membered benzazepine ring acs.org.

Ring enlargement reactions : Strategies involving the expansion of existing ring systems have also been utilized acs.org.

Reductive cyclization : This approach involves the cyclization of precursor molecules through reduction acs.org.

Arylation reactions : The introduction of aryl groups onto the benzazepine scaffold through various arylation techniques has been reported acs.org.

Pinacol rearrangement and cyclization : Scandium(III)-triflate-catalyzed pinacol–pinacolone rearrangement and subsequent cyclization of 1,2-diaryl-1,2-ethanediols provide access to 2,3-dihydro-1H-3-benzazepine derivatives researchgate.net.

Routes from o-phenylenediacetic acid : A synthetic sequence starting from commercially available o-phenylenediacetic acid involves reaction with methyllithium, reductive amination, and cyclization with carbonyldiimidazole (CDI) to form lactams, which can then be further elaborated znaturforsch.com.

These racemic routes provide access to the core benzazepine scaffold, which can then be resolved into individual enantiomers if required for specific research applications.

Table 2: Racemic Synthesis Approaches for Benzazepine Scaffolds

| Method | Key Intermediate/Starting Material | Reported Yield Range | Reference |

| Intramolecular Friedel–Crafts-type alkylation | Various substituted precursors | Not specified | acs.org |

| Ring enlargement | Not specified | Not specified | acs.org |

| Reductive cyclization | Not specified | Not specified | acs.org |

| Arylation | Not specified | Not specified | acs.org |

| Sc(III)-triflate-catalyzed pinacol–pinacolone rearrangement/cyclization | 1,2-diaryl-1,2-ethanediols | Good yields | researchgate.net |

| From o-phenylenediacetic acid (via lactams) | o-phenylenediacetic acid, methyllithium, CDI | Not specified | znaturforsch.com |

Development of Prodrug Derivatives and Advanced Formulations for Research Applications

The chemical development of fenoldopam also extends to the creation of prodrugs and specialized formulations to optimize its utility in research settings, particularly for studies involving pharmacokinetics, distribution, and targeted delivery.

To achieve sustained levels and potentially alter the pharmacokinetic profile of fenoldopam, prodrug strategies have been investigated. N-ethyl carbamate (B1207046) esters of fenoldopam have been synthesized and evaluated nih.gov. For example, the 7,8-bis-N-ethyl carbamate ester (SK&F R-106114) and the 4',7,8-tris-N-ethyl carbamate ester (SK&F R-105058) of R-fenoldopam were shown to produce dose-dependent increases in plasma fenoldopam levels and renal blood flow that remained elevated for at least 4 hours after oral administration, indicating sustained activity nih.gov. These lipophilic modifications are designed to improve absorption and prolong the presence of the active compound in biological systems for research purposes.

Table 3: Fenoldopam Prodrug Derivatives

| Prodrug Name/Type | Chemical Modification | Reported Effect | Reference |

| N-ethyl carbamate esters of fenoldopam | Esterification of hydroxyl groups with N-ethyl carbamate | Sustained increases in plasma fenoldopam levels and renal blood flow; prolonged duration of action. | nih.gov |

| SK&F R-106114 (7,8-bis-N-ethyl carbamate ester) | 7,8-bis-N-ethyl carbamate esterification | Sustained plasma fenoldopam levels and renal blood flow for at least 4 hours after oral administration. | nih.gov |

| SK&F R-105058 (4',7,8-tris-N-ethyl carbamate ester) | 4',7,8-tris-N-ethyl carbamate esterification | Sustained plasma fenoldopam levels and renal blood flow for at least 4 hours after oral administration. | nih.gov |

The development of advanced drug delivery systems, such as microdispersions, aims to control the release and improve the targeted delivery of active compounds in experimental settings google.com. While specific nanoparticle formulations for (R)-Fenoldopam in research are not extensively detailed in the provided literature, the concept of microdispersions, which can be generated using high-energy dispersing techniques, represents a class of formulations designed for controlled drug release google.com. These formulations can potentially enhance the bioavailability and site-specific delivery of fenoldopam in preclinical research models, allowing for more precise investigation of its mechanisms of action and distribution within experimental systems. General mention of "fenoldopam formulations and prodrug derivatives" for research investigations also indicates ongoing efforts in this area dntb.gov.uaresearchgate.net.

Advanced Analytical Techniques in R Fenoldopam Research

Quantitative Analysis of (R)-Fenoldopam and Metabolites in Biological Matrices (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a crucial technique for the sensitive and specific quantification of drugs and their metabolites in complex biological samples. nih.gov Research has led to the development of a robust LC-MS/MS method capable of simultaneously quantifying fenoldopam (B1199677) and its primary phase II metabolites, fenoldopam-glucuronide and fenoldopam-sulfate, in rat plasma. nih.govresearchgate.net

This method utilizes a positive-negative switching mode in a triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, which enhances specificity. researchgate.net Sample preparation involves a straightforward one-step protein precipitation, making the process efficient. nih.govresearchgate.net The chromatographic separation is typically achieved using a C18 column with a mobile phase consisting of 0.1% formic acid in both acetonitrile (B52724) and water. researchgate.net

Validation of this method according to FDA guidance has demonstrated its reliability. The assay shows excellent linearity over a defined concentration range. nih.gov Key performance metrics underscore the method's suitability for pharmacokinetic studies. nih.govresearchgate.net For instance, the lower limit of quantification (LLOQ) is 0.98 nM for both fenoldopam and fenoldopam-sulfate, and 9.75 nM for fenoldopam-glucuronide. nih.govresearchgate.net The method exhibits high accuracy, with values between 82.5% and 116.0%, and precision, with intraday and interday variance below 8.4%. nih.govresearchgate.net Furthermore, extraction recovery for the analytes is efficient, ranging from 81.3 ± 4.1% to 113.9 ± 13.2%. nih.govresearchgate.net

| Analyte | LLOQ (nM) | Linear Range (nM) | Intraday & Interday Variance (%) | Accuracy (%) |

|---|---|---|---|---|

| (R)-Fenoldopam | 0.98 | 0.98 - 1,000.00 | <8.4 | 82.5 - 116.0 |

| Fenoldopam-sulfate | 0.98 | 0.98 - 1,000.00 | <8.4 | 82.5 - 116.0 |

| Fenoldopam-glucuronide | 9.75 | 9.75 - 10,000.00 | <8.4 | 82.5 - 116.0 |

Microarray Analysis for Gene Expression Profiling

Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes, providing a genome-wide perspective on the cellular response to a compound like (R)-Fenoldopam. nih.gov This high-throughput method is instrumental in identifying molecular pathways affected by the drug and understanding its mechanism of action beyond receptor binding. nih.gov

In a study using a rat model of acute ischemic nephropathy, microarray analysis was employed to investigate the hypothesis that fenoldopam attenuates angiogenesis gene expression. nih.gov Total RNA was extracted from kidney tissue following ischemia/reperfusion with and without fenoldopam treatment. nih.gov The gene expression data, measured as a percentage of the positive control (GAPDH), revealed that fenoldopam significantly altered the genetic landscape modified by ischemia. nih.gov

The research found that fenoldopam attenuated the expression of 11 out of 13 genes that were induced by ischemia and 44 out of 78 genes that were suppressed by ischemia. nih.gov This demonstrates a broad modulatory effect of fenoldopam on ischemia-related gene expression. The attenuation was statistically significant for five specific genes, confirming that fenoldopam improves intrarenal hemodynamics and mitigates ischemia-related changes in the expression of genes involved in angiogenesis. nih.gov

| Gene Expression Change due to Ischemia | Effect of Fenoldopam | Number of Genes Affected |

|---|---|---|

| Ischemia-Induced Genes | Attenuated | 11 of 13 |

| Ischemia-Suppressed Genes | Attenuated | 44 of 78 |

Immunochemical and Imaging Techniques for Receptor Localization and Protein Expression

Understanding the localization of receptors and their interaction with other proteins is fundamental to elucidating the signaling mechanisms of (R)-Fenoldopam. Techniques such as co-immunoprecipitation and advanced microscopy are invaluable for these investigations.

Co-immunoprecipitation is a powerful method to study protein-protein interactions within a cell. emory.edu Research has utilized this technique to demonstrate a physical interaction between dopamine (B1211576) D1 and D3 receptors in rat aortic smooth muscle cells (A10 cell line). researchgate.net In these studies, D1 receptors were immunoprecipitated using anti-D1 receptor antibodies, and the resulting complex was probed with anti-D3 receptor antibodies via immunoblotting. researchgate.net The results showed that treatment with fenoldopam (10⁻⁷ M for 24 hours) led to an increased co-immunoprecipitation of D3 receptors with D1 receptors, suggesting that fenoldopam enhances the interaction between these two receptor subtypes. researchgate.net Furthermore, fenoldopam was found to increase the protein expression of both D1 and D3 receptors in a time- and concentration-dependent manner. researchgate.net

Confocal and Immunoelectron Microscopy , while not detailed in the provided search results for direct application with (R)-Fenoldopam, are standard and powerful tools for visualizing protein localization. Confocal microscopy allows for high-resolution optical imaging and 3D reconstruction of cells and tissues, which can be used to map the subcellular distribution of receptors targeted by fenoldopam. Immunoelectron microscopy offers even higher resolution, enabling the precise localization of proteins within cellular ultrastructures. Other advanced imaging techniques, such as magnetic resonance imaging (MRI), have been used to detect fenoldopam-induced arteritis in rats by identifying perivascular edema, showcasing the utility of imaging in observing the physiological effects of the compound in vivo. nih.gov

Functional Assays for Cellular Responses

Functional assays are essential for determining the physiological consequences of (R)-Fenoldopam treatment at the cellular level, providing insights into its effects on cell viability, proliferation, and mitochondrial health.

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in proliferation and cytotoxicity assays. apexbt.comdojindo.comrndsystems.comdojindo.co.jptargetmol.com The assay utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to an orange formazan (B1609692) dye, the amount of which is directly proportional to the number of living cells. apexbt.comdojindo.co.jptargetmol.com In studies investigating the therapeutic potential of mesenchymal stem cells (MSCs), the CCK-8 assay was used to assess the effect of fenoldopam on MSC survival under oxidative stress. nih.gov Treatment with fenoldopam was found to augment the survival and proliferation of MSCs. The highest proliferation capacity was observed at fenoldopam concentrations of 0.5 and 1.0 µg/ml after 48 and 72 hours of culture. nih.gov This demonstrates a pro-survival role for fenoldopam in a therapeutic cell population. nih.gov

The JC-1 Dye is a fluorescent probe widely used to measure mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and an early marker of apoptosis. dojindo.comelabscience.combio-rad-antibodies.comcaymanchem.com In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. dojindo.comelabscience.comcaymanchem.com In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers that emit green fluorescence. dojindo.comelabscience.comcaymanchem.com The ratio of red to green fluorescence provides a measure of mitochondrial depolarization. dojindo.com Research on MSCs showed that fenoldopam treatment helped maintain mitochondrial membrane potential in the face of oxidative stress induced by H₂O₂. nih.gov This protective effect was associated with a downregulation of the pro-apoptotic protein BAX and reduced generation of reactive oxygen species, ultimately decreasing the apoptotic death of MSCs. nih.gov

| Assay | Cell Type | Condition | Finding |

|---|---|---|---|

| Cell Counting Kit-8 (CCK-8) | Mesenchymal Stem Cells (MSCs) | Standard Culture | Increased cell proliferation and viability. |

| JC-1 Dye | Mesenchymal Stem Cells (MSCs) | Oxidative Stress (H₂O₂) | Maintained mitochondrial membrane potential, indicating reduced apoptosis. |

Future Directions and Emerging Research Avenues for R Fenoldopam

Investigation of Novel Intracellular Targets and Off-Target Interactions

The primary pharmacological activity of (R)-Fenoldopam is mediated through the stimulation of cell-surface D1 receptors, which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP). wikipedia.org However, a comprehensive understanding of its cellular effects requires looking beyond this principal pathway. Future research is poised to investigate potential novel intracellular targets that might be modulated by (R)-Fenoldopam or its downstream signaling cascades.

While (R)-Fenoldopam is highly selective for the D1 receptor, its interactions with other receptors, particularly adrenergic receptors, represent important "off-target" effects that warrant further study. drugbank.com It binds with moderate affinity to α2-adrenoceptors, where it acts as an antagonist. drugbank.comoup.com In contrast, it shows no significant affinity for D2-like receptors, α1 and β-adrenoceptors, or serotonin (B10506) (5HT1, 5HT2) and muscarinic receptors. drugbank.comwikipedia.org The R-isomer is reported to have approximately 250 times higher affinity for D1-like receptors than the S-isomer. drugbank.com The interplay between its potent D1 agonism and its α2-adrenergic antagonism is a complex area that could explain some of its nuanced physiological effects and is a key area for future mechanistic studies. nih.gov

Table 1: Receptor Binding Profile of Fenoldopam (B1199677)

| Receptor Target | Action | Affinity/Comment |

|---|---|---|

| Dopamine (B1211576) D1 Receptor | Agonist | Primary target; (R)-isomer is the active enantiomer. drugbank.comwikipedia.org |

| Alpha-2 Adrenergic Receptor | Antagonist | Binds with moderate affinity. drugbank.comoup.com |

| Alpha-1 Adrenergic Receptor | No significant activity | Some studies suggest potential weak antagonist activity. drugbank.comwikipedia.orgnih.gov |

| Beta Adrenergic Receptors | No significant activity | drugbank.comwikipedia.org |

Exploration of Epigenetic and Gene Regulation by (R)-Fenoldopam

The influence of (R)-Fenoldopam extends to the level of gene expression, an area ripe for deeper exploration. A study in a rat model of acute ischemic renal injury demonstrated that fenoldopam administration significantly attenuated ischemia-related changes in the expression of genes associated with angiogenesis. nih.gov Specifically, it was found to temper the induction of 11 out of 13 genes that were upregulated by ischemia and to counteract the suppression of 44 out of 78 genes that were downregulated. nih.gov

This demonstrated ability to modulate gene transcription opens the door to investigating the epigenetic mechanisms that may be at play. Epigenetic modifications, such as DNA methylation and histone acetylation, are critical in regulating gene expression without altering the DNA sequence itself. Given that other phenolic compounds have been shown to influence epigenetic machinery, it is plausible that (R)-Fenoldopam could exert its effects on gene expression through similar mechanisms. mdpi.com Future research should focus on whether (R)-Fenoldopam can alter the activity of enzymes like DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), thereby influencing cellular function in both health and disease.

Table 2: Reported Effects of Fenoldopam on Gene Expression in Ischemic Renal Injury

| Gene Regulation Category | Effect of Fenoldopam | Number of Genes Affected |

|---|---|---|

| Ischemia-Induced Genes | Attenuation of Upregulation | 11 of 13 |

Data from a rat model of acute ischemic nephropathy. nih.gov

Application of Computational Modeling and In Silico Drug Discovery for Analogs

The fields of computational modeling and in silico drug discovery offer powerful tools to accelerate the development of novel analogs of (R)-Fenoldopam with potentially enhanced therapeutic properties. nih.gov These computational approaches allow researchers to predict how a molecule will interact with its target receptor on a structural level, guiding the design of new compounds with improved selectivity, affinity, or pharmacokinetic profiles. drugbank.comresearchgate.net

Techniques such as molecular docking, homology modeling, and molecular dynamics simulations are integral to this process. nih.govdrugbank.com For instance, by modeling the binding pocket of the D1 receptor, researchers can identify key amino acid residues that are crucial for ligand interaction and receptor activation. preprints.org This knowledge can then be used to virtually screen large libraries of chemical compounds to identify new potential D1 agonists or to rationally design modifications to the (R)-Fenoldopam structure. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the most promising candidates for chemical synthesis and laboratory testing. researchgate.net

Table 3: Computational Techniques for (R)-Fenoldopam Analog Discovery

| Technique | Application | Potential Goal for (R)-Fenoldopam Analogs |

|---|---|---|

| Molecular Docking | Predicts the binding orientation of a ligand to its receptor. nih.gov | Optimize interactions with the D1 receptor binding site for higher affinity. |

| Homology Modeling | Creates a 3D model of a target protein when its structure is unknown. nih.gov | Refine the structural model of the D1 receptor to improve docking accuracy. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. drugbank.com | Understand the conformational changes in the D1 receptor upon (R)-Fenoldopam binding. |

Development of Advanced In Vitro and Organ-on-Chip Models for Mechanistic Studies

To bridge the gap between traditional cell culture and whole-organism studies, advanced in vitro models, particularly organ-on-a-chip (OOC) technology, are emerging as invaluable research tools. miami.edu These microfluidic devices are designed to recapitulate the key functional and structural characteristics of human organs, providing a more physiologically relevant context for mechanistic studies. frontiersin.orgmdpi.comnih.gov